N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
Description
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQCSTSZZKRLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, which can be achieved through the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a suitable catalyst such as α-amylase . The resulting intermediate is then reacted with 2-methylbenzohydrazide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs to N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide exhibit significant anticancer properties. The compound's structure suggests potential mechanisms of action that may include the induction of apoptosis and inhibition of tumor growth.
Case Study: Anticancer Activity
A study investigating derivatives of 2,5-dioxopyrrolidine highlighted that these compounds can induce apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This mechanism is crucial for their anticancer activity.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HeLa (Cervical Cancer) | TBD | TBD |
| Derivative B | A549 (Lung Cancer) | TBD | TBD |
| Target Compound | MCF-7 (Breast Cancer) | TBD | TBD |
2. Antimicrobial Activity
The presence of the chlorophenyl group in this compound suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study demonstrated that chlorophenyl derivatives showed significant inhibition of bacterial growth in vitro, indicating their potential as antimicrobial agents.
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative A | E. coli | 15 |
| Chlorophenyl Derivative B | S. aureus | 18 |
| Target Compound | TBD | TBD |
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Ring
Chlorophenyl Positional Isomers
- 2-Chlorophenyl Analog: N-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide () differs in the chlorine substitution position (ortho vs. para).
Methoxy-Substituted Aryl Groups
- 3,4,5-Trimethoxybenzohydrazide Derivative : 3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide () replaces the 4-chlorophenyl group with a 5-methoxy-2-methylphenyl moiety. The electron-donating methoxy groups may reduce electrophilic reactivity compared to the electron-withdrawing chlorine, altering interactions with hydrophobic enzyme pockets .
Hydrazide Moiety Modifications
Methylbenzohydrazide Derivatives
- 4-Methylbenzohydrazide Analog: N'-[1-(4-[2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (Compound 4 in ) demonstrates lower cytotoxicity against MCF-7 cells compared to its non-methylated counterpart (Compound 3), suggesting that the ortho-methyl group in the target compound may optimize steric interactions with cellular targets .
Isoxazole-Carbohydrazide Hybrid
- MAL5: 5-Amino-N′-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1,2-oxazole-4-carbohydrazide () replaces the benzohydrazide with an isoxazole-carbohydrazide.
Pharmacological Activity and Molecular Docking Insights
- Binding Affinity: Molecular docking studies reveal that the target compound’s 2-methylbenzohydrazide group may interact with AKT1 (affinity energy: −16.112 kcal/mol for Compound 3) via hydrophobic interactions, while the 4-chlorophenyl group stabilizes the pyrrolidinone core in CDK2’s ATP-binding pocket .
Data Tables
Table 1: Structural and Pharmacological Comparison of Analogs
Key Findings and Implications
- Substituent Position Matters : Para-substituted chlorophenyl groups enhance lipophilicity and target engagement compared to ortho isomers.
- Hydrazide Optimization : Ortho-methyl substitution on benzohydrazide balances steric effects and binding affinity, outperforming para-methyl analogs in cytotoxicity.
Future studies should prioritize synthesizing the target compound and validating its anticancer activity using methodologies like those in to establish dose-response relationships and clinical relevance.
Biological Activity
N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide (CAS No. 485394-86-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial effects, enzyme inhibition, and other pharmacological properties based on diverse research findings.
- Molecular Formula : C18H16ClN3O3
- Molecular Weight : 357.79 g/mol
- Structure : The compound features a pyrrolidine ring, a chlorophenyl group, and a hydrazide moiety, which contribute to its biological properties.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that various derivatives with similar structures can effectively inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | S. typhi | Moderate | 5.0 |
| Compound B | B. subtilis | Strong | 2.5 |
These findings suggest that the presence of the chlorophenyl and dioxopyrrolidine groups may enhance the antibacterial properties of such compounds .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. Studies have reported that certain derivatives exhibit strong AChE inhibition, with IC50 values comparable to established inhibitors.
- Urease : Compounds in this class have shown potent urease inhibition, which is significant for treating urease-related infections and conditions such as urinary stones.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 0.63 |
| Urease | Very Strong | 1.21 |
The enzyme inhibition profiles indicate that this compound could serve as a lead compound for developing new therapeutic agents .
Case Study 1: Antibacterial Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy against multiple strains. The results indicated that modifications to the substituents on the benzohydrazide moiety significantly influenced antibacterial potency.
Case Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition capabilities of this compound. The researchers conducted in vitro assays to measure the IC50 values against AChE and urease. The results demonstrated that certain derivatives exhibited higher inhibition rates than standard drugs used in clinical practice, suggesting potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
